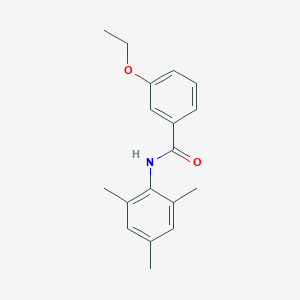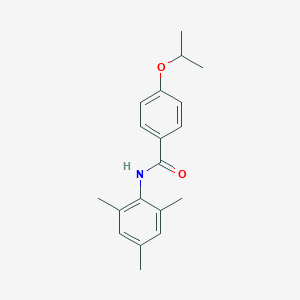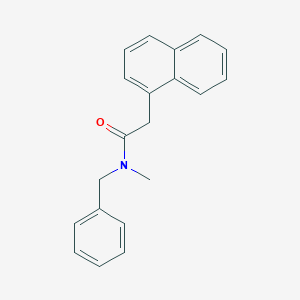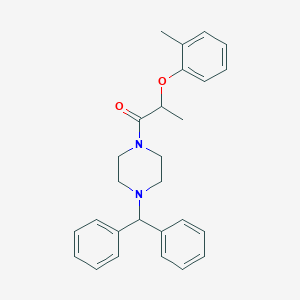
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a diphenylmethyl group and a 2-methylphenoxy group, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The diphenylmethyl group is introduced via substitution reactions, often using diphenylmethyl chloride as a reagent.
Ether Formation: The 2-methylphenoxy group is attached through etherification reactions, typically involving phenol derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, phenoxy derivatives, and other functionalized organic compounds.
Scientific Research Applications
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Diphenylmethyl)-1-piperazinyl]-2-(2-methylphenoxy)ethanone
- 2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride
- 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives
Uniqueness
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C27H30N2O2 |
|---|---|
Molecular Weight |
414.5g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one |
InChI |
InChI=1S/C27H30N2O2/c1-21-11-9-10-16-25(21)31-22(2)27(30)29-19-17-28(18-20-29)26(23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-16,22,26H,17-20H2,1-2H3 |
InChI Key |
PYHQBSIHJSLTHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B495399.png)
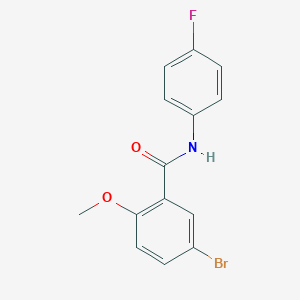
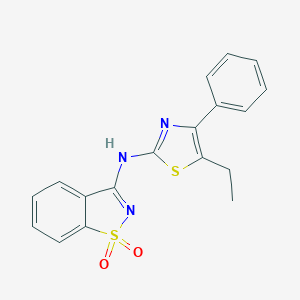
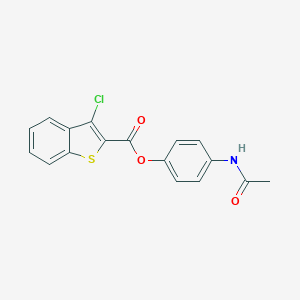
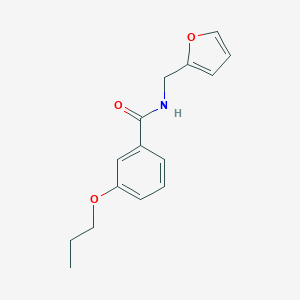
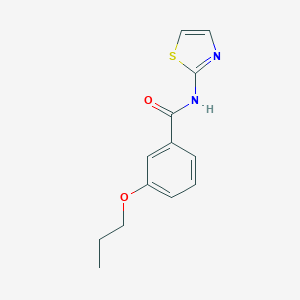
![2-[(4-Isopropoxyanilino)carbonyl]benzoic acid](/img/structure/B495409.png)
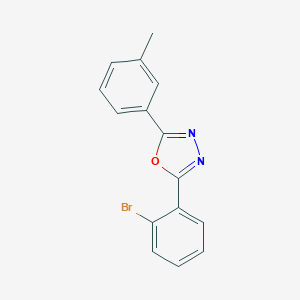
![2-[(2-fluorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B495411.png)
![2-[(4-tert-butylbenzoyl)amino]-N-methylbenzamide](/img/structure/B495412.png)
![N-methyl-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B495413.png)
